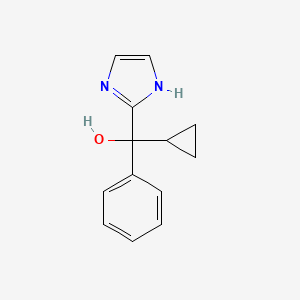

cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol

Descripción general

Descripción

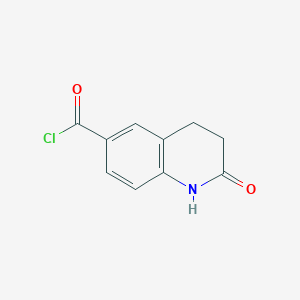

“Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol” is a chemical compound with the empirical formula C7H11ClN2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular weight of “this compound” is 174.63 . The SMILES string representation of the molecule is Cl.OCc1nccn1C2CC2 .Physical and Chemical Properties Analysis

“this compound” is a solid . It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, chloroform, and dichloromethane.Aplicaciones Científicas De Investigación

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors of cytochrome P450 (CYP) isoforms are crucial in assessing drug-drug interactions and understanding the metabolism of various drugs. Compounds with specific inhibitory actions on CYP isoforms are valuable tools in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).

Methane as a Resource: Methanotrophs' Value

The potential biotechnological applications of methanotrophs in converting methane to valuable products demonstrate the importance of researching compounds that can be utilized in enhancing these processes. Methanotrophs can produce single-cell proteins, biopolymers, and other valuable chemicals, indicating the broad applicability of compounds that can interact with or modify these biological systems (Strong et al., 2015).

Pharmacophore Design of p38α MAP Kinase Inhibitors

Research on synthetic compounds, including those with imidazole scaffolds, highlights their importance as selective inhibitors of the p38 MAP kinase, which plays a significant role in proinflammatory cytokine release. This research area underscores the therapeutic potential of compounds in treating inflammation and related diseases (Scior et al., 2011).

The Chemistry of Heterocycles

The use of certain chemical scaffolds in synthesizing heterocycles for various applications, including pharmaceuticals and materials science, demonstrates the versatility and importance of research in this domain. Compounds like cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol may find relevance in the synthesis or modification of heterocyclic compounds (Gomaa & Ali, 2020).

Safety and Hazards

Direcciones Futuras

Imidazole derivatives, including “cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol”, have been recognized for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on exploring their potential applications in various fields, such as medicine and materials science.

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propiedades

IUPAC Name |

cyclopropyl-(1H-imidazol-2-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(11-6-7-11,12-14-8-9-15-12)10-4-2-1-3-5-10/h1-5,8-9,11,16H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZJBIGOXCBDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)(C3=NC=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)

![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)

![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)